molecular formula C9H12FNO B2426850 1-(4-Fluorophenyl)-2-methoxyethan-1-amine CAS No. 321839-91-2

1-(4-Fluorophenyl)-2-methoxyethan-1-amine

Cat. No.: B2426850
CAS No.: 321839-91-2
M. Wt: 169.199
InChI Key: RJKVATIGJAVHNL-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-methoxyethan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and a methoxy group attached to the ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2-methoxyethan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with methoxyethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form the corresponding alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

    Reduction: Formation of 1-(4-fluorophenyl)-2-methoxyethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-2-methoxyethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity to these targets, potentially leading to various biological effects. The compound may act as an agonist or antagonist, depending on the specific target and the context of its use.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-methoxyethan-1-amine can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)-2-ethoxyethan-1-amine: Similar structure but with an ethoxy group instead of a methoxy group.

    1-(4-Fluorophenyl)-2-hydroxyethan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    1-(4-Fluorophenyl)-2-methoxypropan-1-amine: Similar structure but with a propanamine chain instead of an ethanamine chain.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-methoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,9H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKVATIGJAVHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321839-91-2
Record name 1-(4-fluorophenyl)-2-methoxyethan-1-amine
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